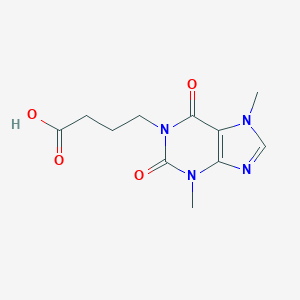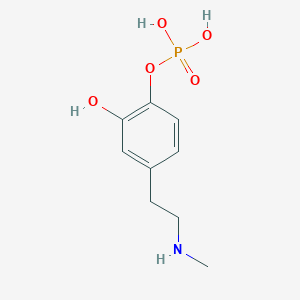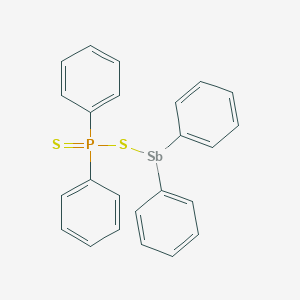
Diphenylantimony diphenyldithiophosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylantimony diphenyldithiophosphinate (DPAD) is a chemical compound with the molecular formula C26H22PS2Sb. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. DPAD has been extensively studied for its potential use in various scientific research applications, including as a flame retardant, polymer stabilizer, and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of Diphenylantimony diphenyldithiophosphinate is not well understood. However, it is believed that Diphenylantimony diphenyldithiophosphinate works by releasing phosphorus-containing compounds when exposed to heat, which can help to prevent the spread of flames. Diphenylantimony diphenyldithiophosphinate may also work by stabilizing polymers and promoting the formation of carbon-carbon bonds in organic molecules.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Diphenylantimony diphenyldithiophosphinate. However, it is believed that Diphenylantimony diphenyldithiophosphinate is relatively non-toxic and has low acute toxicity. Diphenylantimony diphenyldithiophosphinate has been found to be non-irritating to the skin and eyes in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Diphenylantimony diphenyldithiophosphinate has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Diphenylantimony diphenyldithiophosphinate is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation.
However, there are also limitations to the use of Diphenylantimony diphenyldithiophosphinate in lab experiments. Diphenylantimony diphenyldithiophosphinate is insoluble in water, which can make it difficult to use in aqueous-based systems. Diphenylantimony diphenyldithiophosphinate is also relatively expensive compared to other flame retardants and polymer stabilizers.
Orientations Futures
There are several future directions for research on Diphenylantimony diphenyldithiophosphinate. One area of research could focus on developing new synthesis methods for Diphenylantimony diphenyldithiophosphinate that are more efficient and cost-effective. Another area of research could focus on studying the mechanism of action of Diphenylantimony diphenyldithiophosphinate in more detail to better understand its potential applications.
Furthermore, research could be conducted to explore the potential use of Diphenylantimony diphenyldithiophosphinate in other areas, such as in the development of new materials with improved flame retardant properties. Research could also be conducted to study the potential environmental impacts of Diphenylantimony diphenyldithiophosphinate and to develop more sustainable alternatives.
Conclusion:
In conclusion, Diphenylantimony diphenyldithiophosphinate is a chemical compound with potential applications as a flame retardant, polymer stabilizer, and catalyst in organic reactions. Diphenylantimony diphenyldithiophosphinate has several advantages for use in lab experiments, but also has limitations due to its insolubility in water and relatively high cost. Future research could focus on developing new synthesis methods, studying the mechanism of action in more detail, and exploring new potential applications.
Méthodes De Synthèse
Diphenylantimony diphenyldithiophosphinate can be synthesized by reacting diphenyldithiophosphinic acid with antimony pentachloride in the presence of a chlorinated solvent such as carbon tetrachloride. The reaction yields Diphenylantimony diphenyldithiophosphinate as a white crystalline solid with a yield of approximately 70%.
Applications De Recherche Scientifique
Diphenylantimony diphenyldithiophosphinate has been extensively studied for its potential use as a flame retardant in various materials, including textiles, plastics, and electronics. Diphenylantimony diphenyldithiophosphinate has been found to be an effective flame retardant due to its ability to release phosphorus-containing compounds when exposed to heat, which can help to prevent the spread of flames.
Diphenylantimony diphenyldithiophosphinate has also been studied for its potential use as a polymer stabilizer. Diphenylantimony diphenyldithiophosphinate can help to prevent the degradation of polymers due to exposure to heat, light, and oxygen, which can help to extend the lifespan of these materials.
Furthermore, Diphenylantimony diphenyldithiophosphinate has been studied as a catalyst in organic reactions. Diphenylantimony diphenyldithiophosphinate can help to promote the formation of carbon-carbon bonds in organic molecules, which can be useful in the synthesis of complex organic compounds.
Propriétés
Numéro CAS |
106175-35-3 |
|---|---|
Nom du produit |
Diphenylantimony diphenyldithiophosphinate |
Formule moléculaire |
C24H20PS2Sb |
Poids moléculaire |
525.3 g/mol |
Nom IUPAC |
diphenylstibanylsulfanyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H11PS2.2C6H5.Sb/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-2-4-6-5-3-1;/h1-10H,(H,14,15);2*1-5H;/q;;;+1/p-1 |
Clé InChI |
POWJGVUMTJNCAR-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S[Sb](C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S[Sb](C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
106175-35-3 |
Synonymes |
(diisopropylphosphorodithioato) diphenylantimony(III) DADTP diphenylantimony diphenyldithiophosphinate Ph2SbS2PPh2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



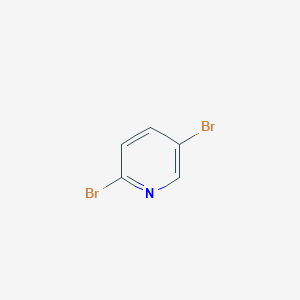
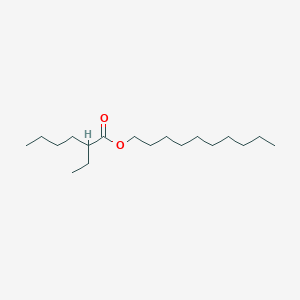
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)
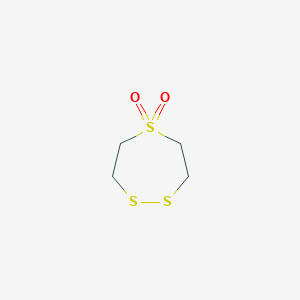
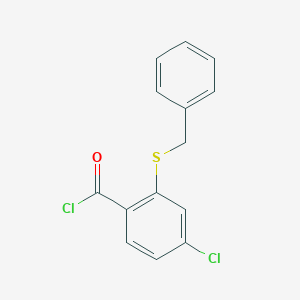

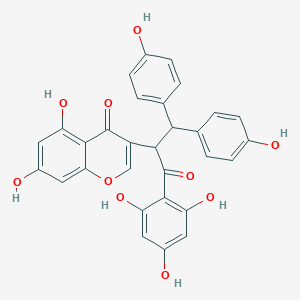


![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B19340.png)

